molecular formula C16H17F2N5O2S B4353357 5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4353357
M. Wt: 381.4 g/mol
InChI Key: YWDSEYSSJXZUSU-UHFFFAOYSA-N
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Description

5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(1H)-ones This compound is characterized by the presence of a difluoromethyl group, a mercapto group, a methoxypropyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidin-4(1H)-one core: This can be achieved through a condensation reaction between a suitable pyridine derivative and a formamide derivative under acidic conditions.

    Introduction of the difluoromethyl group: This step involves the use of a difluoromethylating agent, such as difluoromethyl iodide, in the presence of a base like potassium carbonate.

    Addition of the mercapto group: The mercapto group can be introduced through a nucleophilic substitution reaction using a thiol reagent, such as thiourea, under basic conditions.

    Attachment of the methoxypropyl group: This can be accomplished through an alkylation reaction using 3-methoxypropyl bromide in the presence of a base like sodium hydride.

    Incorporation of the pyrazolyl group: The final step involves the formation of the pyrazolyl group through a cyclization reaction using a suitable hydrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The pyrido[2,3-d]pyrimidin-4(1H)-one core can be reduced to form a dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivative.

    Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may serve as a probe for studying biological processes involving pyrido[2,3-d]pyrimidin-4(1H)-one derivatives.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the pyrazolyl group may play key roles in binding to these targets, while the mercapto group may participate in redox reactions. The overall effect of the compound depends on the specific biological pathway it modulates.

Comparison with Similar Compounds

Similar Compounds

  • 5-(trifluoromethyl)-2-mercapto-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-3-yl)pyrido[2,3-d]pyrimidin-4(1H)-one
  • 5-(chlorodifluoromethyl)-2-mercapto-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-3-yl)pyrido[2,3-d]pyrimidin-4(1H)-one

Uniqueness

The presence of the difluoromethyl group in 5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one imparts unique electronic and steric properties compared to its analogs. This can result in different reactivity and binding affinities, making it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methylpyrazol-3-yl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N5O2S/c1-22-6-4-10(21-22)11-8-9(13(17)18)12-14(19-11)23(5-3-7-25-2)16(26)20-15(12)24/h4,6,8,13H,3,5,7H2,1-2H3,(H,20,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDSEYSSJXZUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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